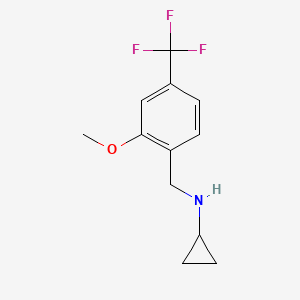

Cyclopropyl-(2-methoxy-4-trifluoromethyl-benzyl)-amine

CAS No.:

Cat. No.: VC13692238

Molecular Formula: C12H14F3NO

Molecular Weight: 245.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H14F3NO |

|---|---|

| Molecular Weight | 245.24 g/mol |

| IUPAC Name | N-[[2-methoxy-4-(trifluoromethyl)phenyl]methyl]cyclopropanamine |

| Standard InChI | InChI=1S/C12H14F3NO/c1-17-11-6-9(12(13,14)15)3-2-8(11)7-16-10-4-5-10/h2-3,6,10,16H,4-5,7H2,1H3 |

| Standard InChI Key | MNKSNSSKIRCQSR-UHFFFAOYSA-N |

| SMILES | COC1=C(C=CC(=C1)C(F)(F)F)CNC2CC2 |

| Canonical SMILES | COC1=C(C=CC(=C1)C(F)(F)F)CNC2CC2 |

Introduction

Structural and Molecular Characteristics

The molecular formula of cyclopropyl-(2-methoxy-4-trifluoromethyl-benzyl)-amine is C₁₂H₁₄F₃NO, with a molecular weight of 245.24 g/mol . Key structural features include:

-

Cyclopropyl group: A three-membered ring system that introduces steric hindrance and conformational rigidity, potentially enhancing binding affinity to biological targets .

-

Benzyl backbone: Provides a planar aromatic platform for electronic interactions, modified by electron-donating (methoxy) and electron-withdrawing (trifluoromethyl) groups .

-

Trifluoromethyl group: Enhances metabolic stability and lipophilicity, common in agrochemicals and pharmaceuticals .

The compound’s SMILES notation (FC(C1=CC=C(C=C1)CNC2CC2)(F)F) and InChIKey (SKZBOHXRCSRFPS-UHFFFAOYSA-N) confirm its stereochemical configuration .

Synthesis and Optimization

Industrial-Scale Production

-

Continuous Flow Reactors: Improve yield and reduce reaction times.

-

Catalytic Systems: Palladium or copper catalysts enhance coupling efficiency .

Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Melting Point | Not reported | |

| Boiling Point | Not reported | |

| LogP (Partition Coefficient) | Estimated 2.8–3.5 | |

| Solubility | Low in water; soluble in DMSO | |

| pKa | ~9.2 (amine proton) |

The logP value suggests moderate lipophilicity, favoring membrane permeability . The amine’s pKa (~9.2) indicates partial protonation at physiological pH, influencing bioavailability .

Biological Activity and Applications

Agrochemistry

-

Herbicide Development: The trifluoromethyl group improves stability against environmental degradation .

| Hazard Category | Precautionary Measures | Source |

|---|---|---|

| Skin Irritation (H315) | Use gloves and protective clothing | |

| Eye Irritation (H319) | Wear safety goggles | |

| Respiratory Irritation (H335) | Use in ventilated areas |

Storage: Keep in a tightly sealed container at −20°C under inert gas .

Comparative Analysis with Analogues

| Compound | Key Differences | Bioactivity |

|---|---|---|

| Cyclopropyl-(4-methoxy-2-trifluoromethoxybenzyl)-amine | Trifluoromethoxy vs. trifluoromethyl | Lower logP |

| N-(4-Fluoro-2-trifluoromethylbenzyl)-amine | Fluorine substituent | Enhanced metabolic stability |

The trifluoromethyl group in the target compound confers greater electronegativity and steric bulk compared to analogues, potentially improving target selectivity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume